2-(3-Piperidinylmethyl)benzonitrile
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Overview
Description
2-(3-Piperidinylmethyl)benzonitrile is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a benzonitrile moiety attached to a piperidine ring via a methylene bridge. The presence of both aromatic and heterocyclic components in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Piperidinylmethyl)benzonitrile typically involves the reaction of 3-piperidinylmethyl chloride with benzonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-Piperidinylmethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, reduction can produce primary amines, and substitution reactions can introduce various functional groups onto the aromatic ring or piperidine ring .
Scientific Research Applications
2-(3-Piperidinylmethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as an active pharmaceutical ingredient in certain medications.
Mechanism of Action
The mechanism of action of 2-(3-Piperidinylmethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-(3-Piperidinylmethyl)benzonitrile: A closely related compound with similar structural features but different substitution patterns.
2-(3-Methyl-1-piperidinyl)methylbenzonitrile: Another similar compound with a methyl group on the piperidine ring.
Uniqueness
2-(3-Piperidinylmethyl)benzonitrile is unique due to its specific combination of aromatic and heterocyclic components, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
1158746-88-3 |
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Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-(piperidin-3-ylmethyl)benzonitrile |
InChI |
InChI=1S/C13H16N2/c14-9-13-6-2-1-5-12(13)8-11-4-3-7-15-10-11/h1-2,5-6,11,15H,3-4,7-8,10H2 |
InChI Key |
SLQIBPXGJSEYHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CC2=CC=CC=C2C#N |
Origin of Product |
United States |
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